

Application Notes and Protocols for N,N-diarylation using Copper-Catalyzed Reactions

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Compound of Interest

Compound Name: 9,10-Dihydroacridine

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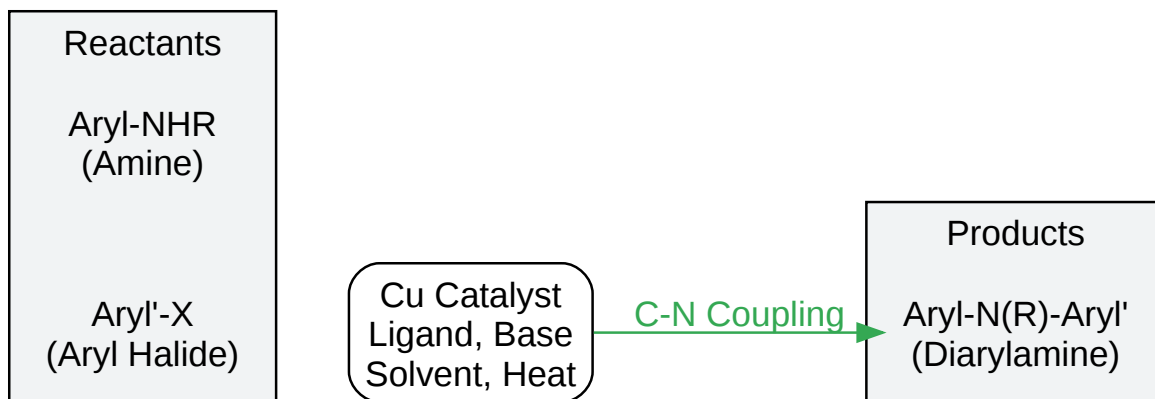
This document provides detailed application notes and experimental protocols for the synthesis of N,N-diaryl-amines through copper-catalyzed cross-coupling reactions, commonly known as the Ullmann condensation or Goldberg reaction. These reactions are fundamental in medicinal chemistry and materials science for the construction of the diarylamine motif, a prevalent scaffold in numerous biologically active compounds and functional materials.

Introduction

Copper-catalyzed N,N-diarylation offers a cost-effective and powerful alternative to palladium-catalyzed methods for the formation of carbon-nitrogen bonds. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of various ligand systems and optimized reaction conditions has enabled these transformations to proceed under milder conditions with a broad substrate scope and functional group tolerance. This document outlines several robust protocols for the synthesis of a diverse range of diarylamines.

General Reaction Scheme

The copper-catalyzed N,N-diarylation generally involves the coupling of an amine with an aryl halide or its equivalent in the presence of a copper catalyst, a ligand, and a base.



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Caption: General scheme of a copper-catalyzed N,N-diarylation reaction.

Key Protocols and Experimental Data

This section details several distinct and effective protocols for copper-catalyzed N,N-diarylation, complete with substrate scope and corresponding yields.

Protocol 1: Room-Temperature N-Arylation of Anilines with Aryl Bromides

This protocol, utilizing a 6-hydroxypicolinohydrazide ligand, enables the coupling of anilines with aryl bromides at room temperature, offering a significant advantage in terms of mild reaction conditions and suitability for industrial applications.

Table 1: Substrate Scope for Room-Temperature N-Arylation of Anilines with Aryl Bromides

Entry	Aryl Bromide	Aniline	Product	Yield (%)
1	4-Bromoanisole	Aniline	4-Methoxydiphenylamine	95
2	4-Bromotoluene	Aniline	4-Methyldiphenylamine	92
3	4-Bromobenzonitrile	Aniline	4-Cyanodiphenylamine	88
4	1-Bromo-4-(trifluoromethyl)benzene	Aniline	4-(Trifluoromethyl)diphenylamine	85
5	4-Bromoanisole	4-Methoxyaniline	Bis(4-methoxyphenyl)amine	98
6	4-Bromoanisole	4-Chloroaniline	4-Chloro-4'-methoxydiphenylamine	90

Data summarized from a study on room-temperature copper cross-coupling reactions of anilines with aryl bromides.

Experimental Protocol 1:

- To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.5 mol%), 6-hydroxypicolinohydrazide ligand (1.0 mol%), and K₂CO₃ (1.5 mmol).
- The vial is evacuated and backfilled with nitrogen three times.
- Add the aryl bromide (1.0 mmol), aniline (1.3 mmol), and a 1:1 mixture of methanol/ethanol (2.0 M).
- Stir the reaction mixture at room temperature for 24 hours.

- Upon completion (monitored by TLC or GC-MS), the reaction mixture is diluted with ethyl acetate and water.
- The organic layer is separated, washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired diarylamine.

Protocol 2: N,N'-Diarylation of Diamines and Polyamines with Aryl Iodides

This protocol is effective for the diarylation of natural diamines and polyamines, which are important precursors for various biologically active molecules. The choice of ligand and solvent system is crucial for achieving high yields.

Table 2: N,N'-Diarylation of Putrescine (1,4-diaminobutane) with Various Aryl Iodides

Entry	Aryl Iodide	Ligand/Solvent	Product	Yield (%)
1	Iodobenzene	L-proline/EtCN	N,N'-Diphenylbutane-1,4-diamine	85
2	4-Iodoanisole	L-proline/EtCN	N,N'-Bis(4-methoxyphenyl)butane-1,4-diamine	78
3	1-Iodo-4-fluorobenzene	L-proline/EtCN	N,N'-Bis(4-fluorophenyl)butane-1,4-diamine	75
4	Iodobenzene	2-isobutyrylcyclohexanone/DMF	N,N'-Diphenylbutane-1,4-diamine	92
5	4-Iodoanisole	2-isobutyrylcyclohexanone/DMF	N,N'-Bis(4-methoxyphenyl)butane-1,4-diamine	88

Data summarized from a study on the Cu(I)-catalyzed N,N'-diarylation of natural diamines and polyamines.[\[1\]](#)

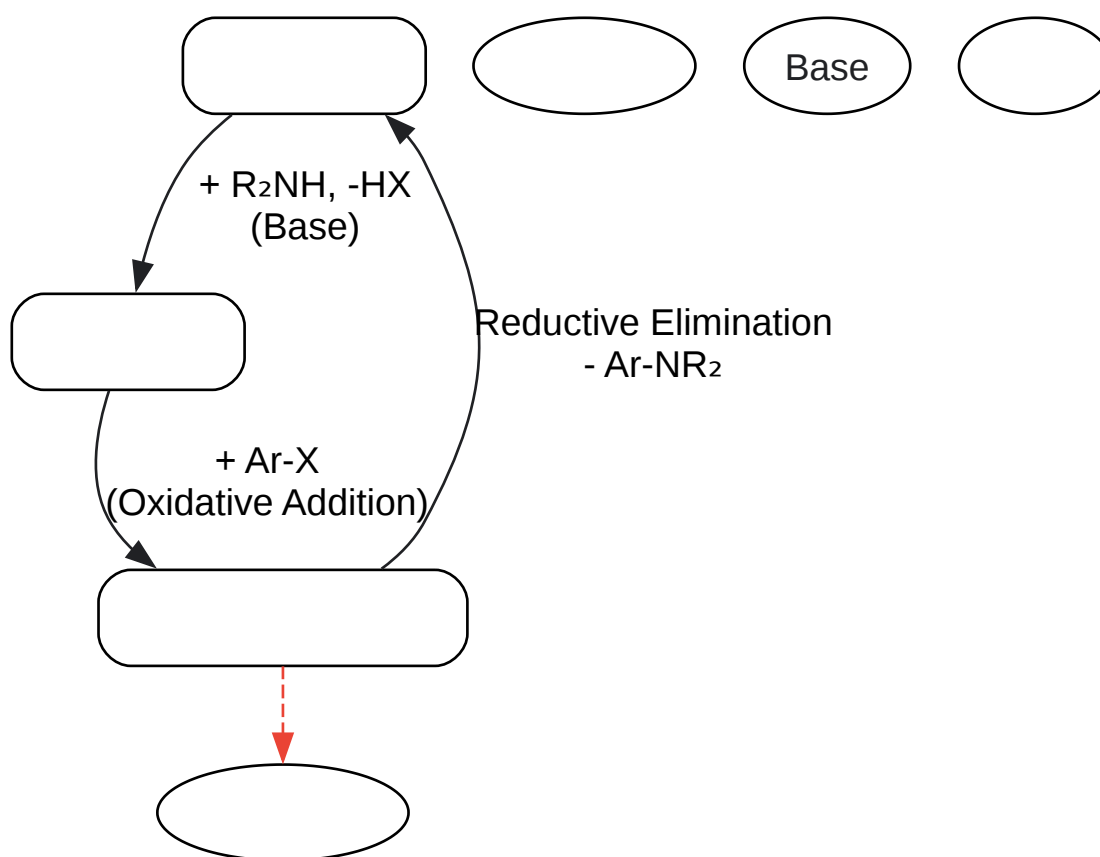
Experimental Protocol 2:

- A mixture of the diamine or polyamine (0.5 mmol), aryl iodide (2.5 equiv per amino group), CuI (5 mol% per amino group), the specified ligand (10 mol% per amino group), and Cs₂CO₃ (2.5 equiv per amino group) is taken in a sealed tube.
- The specified solvent (EtCN or DMF) is added to achieve a 0.5 M concentration of the polyamine.
- The reaction mixture is degassed with argon and then heated at 100 °C (for EtCN) or 110 °C (for DMF) for 24 hours.

- After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
- The filtrate is washed with water and brine, dried over anhydrous Na_2SO_4 , and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to yield the N,N'-diarylated product.

Reaction Mechanism and Workflow

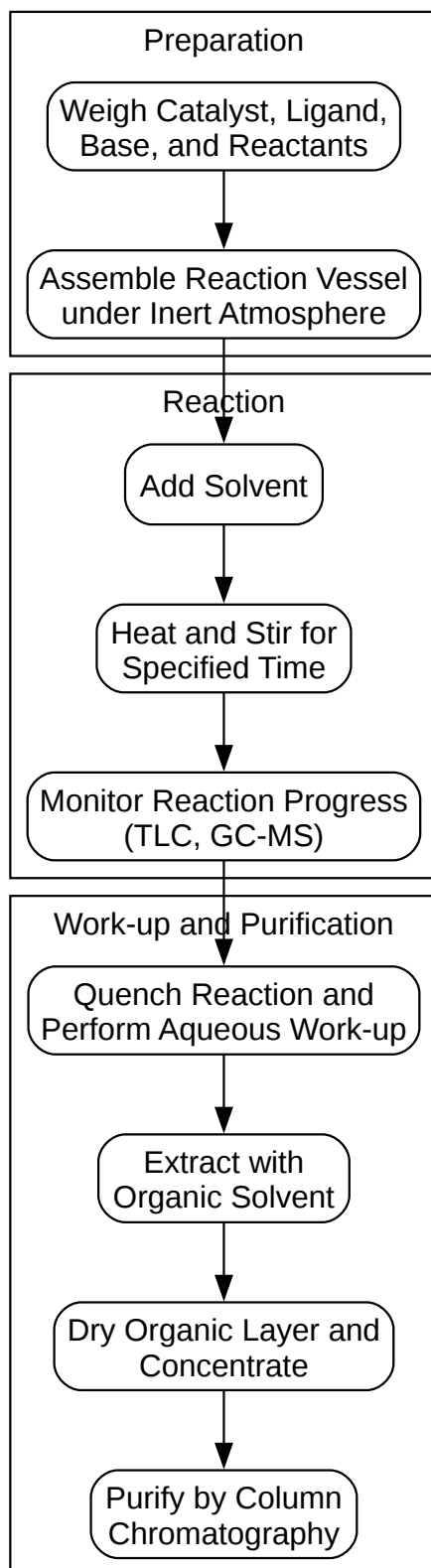
The generally accepted mechanism for the copper-catalyzed N-arylation reaction involves a Cu(I)/Cu(III) catalytic cycle.



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Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

The workflow for a typical copper-catalyzed N,N-diarylation experiment is outlined below.



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Caption: A typical experimental workflow for N,N-diarylation.

Conclusion

The protocols described herein provide a robust toolkit for the synthesis of N,N-diarylamines. The choice of catalyst, ligand, base, and solvent is critical and should be optimized for specific substrates. The milder reaction conditions and broader substrate scope of modern copper-catalyzed methods make them highly valuable for both academic research and industrial drug development. These application notes serve as a guide for researchers to effectively implement these powerful synthetic transformations.

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References

- 1. BJOC - Cu(I)-catalyzed N,N'-diarylation of natural diamines and polyamines with aryl iodides [beilstein-journals.org]
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